molecular formula C12H14O B1596673 Cyclobutyl 4-methylphenyl ketone CAS No. 53342-39-5

Cyclobutyl 4-methylphenyl ketone

Cat. No. B1596673
CAS RN: 53342-39-5
M. Wt: 174.24 g/mol
InChI Key: WLMXFDVNBWUEOP-UHFFFAOYSA-N
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Patent
US04028404

Procedure details

Cyclobutylcarbonyl chloride (23.8 g.) in dry toluene (25 ml) was added dropwise during 1 hour to a stirred suspension of anhydrous aluminium chloride (29.4 g) in dry toluene (150 ml). After stirring a further 20 minutes, the mixture was poured into iced water (1 l) and the organic layer was separated, washed with water, dried over magnesium sulphate, filtered and evaporated. The residue was distilled under reduced pressure and the fraction b.p. 79-80°/0.03 mm was collected. On standing the product solidified and the solid had m.p. 32°-34°.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5](Cl)=[O:6])[CH2:4][CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].O.[C:13]1([CH3:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([CH3:19])[CH:18]=[CH:17][C:16]([C:5]([CH:1]2[CH2:4][CH2:3][CH2:2]2)=[O:6])=[CH:15][CH:14]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
29.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring a further 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction b.p. 79-80°/0.03 mm was collected

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=C(C=C1)C(=O)C1CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.